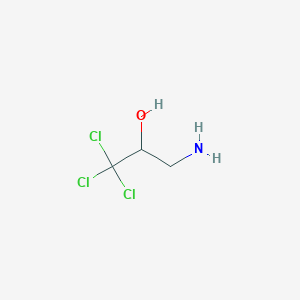

3-Amino-1,1,1-trichloropropan-2-ol

Description

3-Amino-1,1,1-trichloropropan-2-ol is a halogenated amino alcohol characterized by a trichloromethyl group (-CCl₃) and an amino (-NH₂) group attached to adjacent carbons in a propanol backbone. The trichloromethyl group likely enhances its lipophilicity and stability, while the amino and hydroxyl groups contribute to hydrogen bonding and solubility in polar solvents. Such compounds are typically of interest in organic synthesis, agrochemicals, or pharmaceuticals due to their multifunctional reactivity .

Propriétés

Numéro CAS |

35695-70-6 |

|---|---|

Formule moléculaire |

C3H6Cl3NO |

Poids moléculaire |

178.44 g/mol |

Nom IUPAC |

3-amino-1,1,1-trichloropropan-2-ol |

InChI |

InChI=1S/C3H6Cl3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 |

Clé InChI |

PUFKULWKRHGOIL-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(Cl)(Cl)Cl)O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Amino-1,1,1-trichloropropan-2-ol:

1,1,1-Trichloro-2-methyl-2-propanol

- Molecular Formula : C₄H₇Cl₃O

- Key Properties: Boiling point: 173–175°C; Melting point: 75–79°C . Used as a reagent in organic synthesis, with applications in stabilizing intermediates.

Comparison :

- The absence of an amino group in 1,1,1-trichloro-2-methyl-2-propanol limits its utility in reactions requiring amine-mediated catalysis or coordination.

- Higher thermal stability (bp ~175°C) compared to amino-substituted analogs due to reduced hydrogen bonding .

3-Amino-1,1,1-trifluoropropan-2-ol

Comparison :

- Fluorine (atomic radius ~0.64 Å) vs. chlorine (atomic radius ~0.99 Å): Smaller size and higher electronegativity of fluorine reduce steric hindrance and increase oxidative stability.

- The trifluoro derivative is less dense and volatile compared to trichloro analogs, influencing solubility and bioavailability .

3-Aminopropan-1-ol

Comparison :

- The lack of halogen substituents in 3-aminopropan-1-ol results in lower lipophilicity and reactivity toward electrophilic substitution compared to 3-Amino-1,1,1-trichloropropan-2-ol.

- Simpler synthesis pathways due to fewer steric and electronic effects .

1,2,3-Trichloropropane

- Molecular Formula : C₃H₅Cl₃

- Key Properties: CAS RN: 96-18-4; Used as a solvent and intermediate in pesticide production . High toxicity: Suspected carcinogen with environmental persistence.

Comparison :

- The absence of amino and hydroxyl groups in 1,2,3-trichloropropane eliminates hydrogen-bonding capacity, reducing its applicability in polar reactions.

- Higher volatility (bp 142°C) and environmental hazards compared to amino-alcohol analogs .

Physicochemical and Functional Differences

Research and Application Insights

- Synthetic Utility: The trichloro and amino groups in 3-Amino-1,1,1-trichloropropan-2-ol may enable diverse reactions, such as nucleophilic substitutions or condensations, similar to 3-amino-1,2,4-triazole derivatives .

- Toxicity Considerations: Chlorinated analogs like 1,2,3-trichloropropane exhibit significant environmental and health risks ; thus, 3-Amino-1,1,1-trichloropropan-2-ol likely requires stringent handling protocols.

- Agrochemical Potential: Fluorinated analogs are prioritized in agrochemical R&D due to enhanced stability , but trichloro derivatives could serve as cost-effective alternatives in regions with stricter fluorine regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.